molecular formula C11H15BrN2O2 B12338387 Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester CAS No. 877593-12-9

Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester

Cat. No.: B12338387
CAS No.: 877593-12-9
M. Wt: 287.15 g/mol
InChI Key: KLKNEQNNPVEMQQ-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a pyridine ring substituted with a bromomethyl (-CH₂Br) group at the 3-position. The bromomethyl group enhances reactivity, making it valuable in alkylation reactions or as an intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-8(7-12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKNEQNNPVEMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154997
Record name Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877593-12-9
Record name Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877593-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester typically involves the reaction of 3-(bromomethyl)-2-pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Data Tables

Table 1: Yield and Purity of Selected Analogs

Compound (Reference) Yield (%) Purity/ee (%) Key Application
(R)-18e () 28 >99 (by NMR) Receptor agonism
(S)-18e () 92 N/A Stereochemical studies
compound 26.2 97 (HPLC) Kinase inhibitor intermediate
compound N/A 97 Cross-coupling reagent

Table 2: Hazard Profiles of Carbamates

Compound (Reference) Hazard Class First Aid Measures
compound Acute toxicity (oral) Rinse skin/eyes; consult physician
compound Irritant Use PPE; ventilate area

Biological Activity

Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridinyl group, which is known for its ability to interact with biological macromolecules. Its structure allows it to potentially inhibit specific enzymes by forming covalent bonds with active sites or altering enzyme conformations through allosteric binding.

Molecular Formula

  • Molecular Formula : C₁₁H₁₄BrN₃O₂
  • Molecular Weight : Approximately 288.15 g/mol

Enzyme Inhibition

Research indicates that carbamic acid derivatives exhibit notable enzyme inhibitory properties. For instance:

  • Mechanism : The compound may bind to the active site of enzymes, effectively blocking their catalytic activity. This characteristic allows researchers to investigate specific enzyme functions and pathways within biological systems.
  • Applications : Studies have shown that such compounds can inhibit acid ester hydrolase enzymes, suggesting potential applications in drug design targeting metabolic pathways.

Anti-inflammatory and Antimicrobial Properties

Ongoing investigations into the anti-inflammatory and antimicrobial properties of carbamic acid derivatives are promising. The unique combination of functional groups in the compound enhances its applicability in both synthetic chemistry and medicinal research.

Study 1: Enzyme Interaction

In a study examining the interactions of carbamic acid derivatives with biological targets, it was found that these compounds could significantly affect enzyme activity through covalent bonding or allosteric modulation. The specific mechanisms depend on the target molecules involved. Further research is needed to elucidate these pathways fully and their implications for therapeutic applications.

Study 2: Synthesis and Biological Evaluation

A series of pyridinyl carbamate derivatives were synthesized and evaluated for their biological activities. The results indicated that certain derivatives demonstrated effective inhibition of acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities of Carbamic Acid Derivatives

Compound NameActivity TypeMechanismReference
Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-Enzyme InhibitionActive site binding
1,1-dimethylethyl esterAnti-inflammatoryModulation of inflammatory pathways
Pyridinyl carbamate derivativesAcetylcholinesterase InhibitionCompetitive inhibition

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